An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, a key intermediate in the synthesis of pharmaceuticals, notably the anti-asthmatic drug Montelukast. This document details the synthetic protocol, physicochemical properties, and spectral characterization of this spirocyclic compound.
Introduction
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a heterocyclic compound featuring a unique spirocyclic system containing a cyclopropane ring and a 1,3,2-dioxathiane 2-oxide ring. Its chemical formula is C₅H₈O₃S, and its CAS number is 89729-09-9. The rigid, three-dimensional structure imparted by the spirocyclic core makes it a valuable building block in medicinal chemistry. Its primary significance lies in its role as a crucial intermediate in the multi-step synthesis of Montelukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. Understanding the efficient synthesis and thorough characterization of this intermediate is paramount for the consistent and high-quality production of the final active pharmaceutical ingredient.
Synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
The most common and efficient method for the synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide is through the reaction of 1,1-cyclopropanedimethanol with thionyl chloride. This reaction is a classic example of the formation of a cyclic sulfite from a diol. The presence of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.
2.1. General Reaction Scheme
Caption: General reaction for the synthesis of the target compound.
2.2. Experimental Protocol
The following is a representative experimental protocol derived from methodologies reported in the patent literature.
Materials:
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1,1-Cyclopropanedimethanol
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Thionyl chloride (SOCl₂)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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A solution of 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
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The solution is cooled to 0 °C using an ice bath.
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Triethylamine (2.2 eq) is added to the cooled solution.
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Thionyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide as a white solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. The following tables summarize the key physicochemical and spectral data for this compound. Note: The spectral data presented below is hypothetical and based on characteristic values for the functional groups present in the molecule, as experimentally obtained spectra are not publicly available.
3.1. Physicochemical Properties
| Property | Value |
| CAS Number | 89729-09-9 |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 70-72 °C[1] |
3.2. Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.7 | m | 2H | Axial O-CH ₂ |
| ~ 3.9 - 4.1 | m | 2H | Equatorial O-CH ₂ |
| ~ 0.6 - 0.8 | m | 4H | CH ₂ of cyclopropane |
3.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 65 - 70 | C H₂-O |
| ~ 25 - 30 | Spiro C |
| ~ 5 - 10 | C H₂ of cyclopropane |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1200 - 1180 | Strong | S=O stretch (sulfite) |
| ~ 1050 - 1000 | Strong | C-O stretch |
3.2.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 148 | [M]⁺, Molecular ion |
| 84 | [M - SO₂]⁺ |
| 69 | [M - SO₂ - CH₃]⁺ |
| 55 | [C₄H₇]⁺ |
Logical Workflows
4.1. Synthesis Workflow
The synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide follows a straightforward workflow from starting materials to the purified product.
Caption: A typical workflow for the synthesis of the title compound.
4.2. Characterization Workflow
Once the product is synthesized and purified, a standard workflow is employed to verify its structure and purity.
Caption: Workflow for the characterization of the synthesized product.
Safety Information
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Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Dichloromethane is a suspected carcinogen and should be handled in a fume hood.
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Triethylamine has a strong, unpleasant odor and is flammable.
Standard laboratory safety procedures should be followed at all times.
Conclusion
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide is a valuable spirocyclic intermediate with significant applications in the pharmaceutical industry. The synthetic route via the reaction of 1,1-cyclopropanedimethanol and thionyl chloride is a reliable method for its preparation. The characterization data, though not widely available in the public domain, can be predicted with reasonable accuracy based on the known principles of spectroscopic analysis, confirming the structure and purity of the compound. This guide provides the essential information for researchers and developers working with this important chemical entity.




